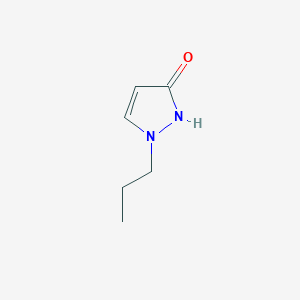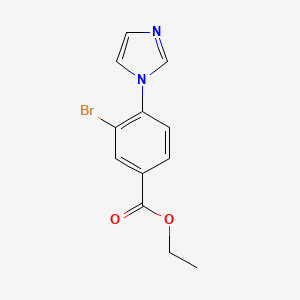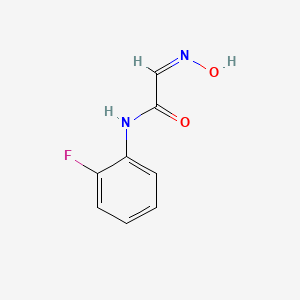
3-Hydroxy-1-propyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-propyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a hydroxyl group at the third position and a propyl group at the first position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-1-propyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of 1-propylhydrazine with 3-hydroxy-2-butanone under acidic conditions can yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve multi-step processes that ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to enhance efficiency. For example, the use of transition-metal catalysts such as ruthenium or copper can facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: 3-Oxo-1-propyl-1H-pyrazole.
Reduction: 3-Hydroxy-1-propyl-1H-pyrazoline.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
3-Hydroxy-1-propyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a propyl group.
3-Hydroxy-1-ethyl-1H-pyrazole: Similar structure but with an ethyl group instead of a propyl group.
3-Hydroxy-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a propyl group.
Uniqueness
3-Hydroxy-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s lipophilicity and its ability to interact with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-propyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C6H10N2O/c1-2-4-8-5-3-6(9)7-8/h3,5H,2,4H2,1H3,(H,7,9) |
InChI Key |
RERVBTFJKXKUPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B11714647.png)
![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11714652.png)










